Astressin -

Astressin

Catalog Number: EVT-466657
CAS Number:
Molecular Formula: C161H269N49O42
Molecular Weight: 3563.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astressin is a synthetic peptide antagonist of Corticotropin-Releasing Factor (CRF) receptors [, , , , ]. It is a crucial tool in scientific research for investigating the physiological and pathological roles of the CRF system, particularly in the context of stress response and related disorders [, ]. Astressin exhibits high affinity for both CRF receptor subtypes, CRF1 and CRF2, with a slightly higher affinity for CRF1 [, , , , , ]. This makes it a valuable tool for studying the distinct and overlapping functions of these receptor subtypes in various biological processes.

[D-Phe12,Nle21,38]r/hCRF-(12-41)

Relevance: [D-Phe12,Nle21,38]r/hCRF-(12-41) serves as a crucial precursor and reference point for the development of astressin. Astressin exhibits significantly increased potency compared to this compound, attributed to the introduction of a lactam bridge that constrains its conformation. []

α-helical CRF-(9-41)

Compound Description: This peptide is a truncated analog of CRF, lacking the first 8 amino acids of the native peptide. It exhibits some selectivity for CRF receptors other than CRF1, specifically CRF2. [, ] This selectivity arises from its alpha-helical conformation.

cyclo(30-33)[Ac-Pro4,D-Phe12,Nle21,38,Glu30,Lys33]r/hCRF-(4-41)

Relevance: This compound and its linear analog exhibit near-equipotent agonistic activity. In contrast, astressin, an antagonist, displays significantly different potency compared to its linear counterpart, highlighting the impact of conformational constraints on CRF antagonist activity. []

cyclo(30-33)[DPhe12,Nle21,38, Glu30,DHis32,Lys33]hCRF(12-41)

Relevance: This compound is structurally related to astressin, and its study contributed to understanding the importance of the lactam ring and the turn structure encompassing residues 30-33 in CRF antagonists. []

Relevance: Structurally related to astressin, this compound played a role in understanding the structure-activity relationship of CRF antagonists, specifically regarding the significance of the lactam ring and the turn structure encompassing residues 30-33. []

[DHis32]astressin

Relevance: [DHis32]astressin aids in understanding the impact of specific amino acid substitutions on astressin's activity and duration of action. []

Relevance: This compound exemplifies attempts to enhance astressin's potency and duration of action through modifications like N-terminal elongation and acetylation. []

cyclo(30-33)[DPhe12,Nle21,38, Glu30,Lys33]Ac-hCRF(9-41)

Relevance: This compound demonstrates efforts to improve astressin's potency and duration of action through N-terminal elongation and acetylation. []

Relevance: [CalphaMe-Leu27]astressin provides insights into the effects of Calpha-methylation on astressin's activity. This modification is explored to enhance the compound's duration of action. []

cyclo(30-33)[DPhe12,Nle21,CαMe-Leu27,Glu30,DHis32,Lys33, Nle38]Ac-hCRF(11-41)

Relevance: This compound represents a step in the development of more potent and longer-acting CRF antagonists based on the astressin scaffold. The modifications, such as Calpha-Methyl Leucine incorporation and N-terminal extension, contribute to its enhanced properties. []

Relevance: This compound, alongside compound 23, demonstrated greater potency in reversing intracisternal CRF and abdominal surgery-induced delayed gastric emptying in conscious rats compared to astressin. []

Relevance: Along with compound 22, this compound showed greater potency than astressin in reversing intracisternal CRF and abdominal surgery-induced delayed gastric emptying in conscious rats. []

Astressin-acid

Relevance: This compound exhibits significantly lower binding affinity to CRF receptors compared to astressin. Structural analysis revealed that astressin-acid lacks the well-defined helical structure from Leu27 to Ile41, which is present in astressin and is crucial for its high-affinity binding. This comparison emphasizes the importance of the C-terminal amide group for astressin's bioactive conformation. []

[DPhe(11),His(12)]sauvagine((11-40)) (antisauvagine-30)

Relevance: This compound highlights the possibility of achieving receptor subtype selectivity within the CRF family. While substitutions in antisauvagine-30 confer CRF2 selectivity, the same modifications do not yield the same selectivity in N-terminally extended agonists. This difference suggests distinct structural requirements for CRF1 and CRF2 receptor selectivity. []

cyclo(31-34)[DPhe(11),His(12),CαMeLeu(13,39),Nle(17),Glu(31),Lys(34)]Ac-sauvagine((8-40)) (astressin(2)-B)

Relevance: Astressin(2)-B exhibits high selectivity for CRF2 receptors (>100-fold) and a longer duration of action compared to antisauvagine-30. It effectively antagonizes CRF2-mediated inhibition of gastric emptying in mice, demonstrating its potential as a pharmacological tool and potential therapeutic agent for CRF2-related conditions. []

Overview

Astressin is a nonselective antagonist of corticotropin-releasing hormone, primarily involved in regulating the hypothalamic-pituitary-adrenal axis. It is derived from the endogenous peptide corticotropin-releasing hormone and has gained attention for its potential therapeutic applications in stress-related disorders and reproductive function modulation. Astressin's ability to inhibit the effects of corticotropin-releasing hormone makes it a significant compound in neuroendocrine research.

Source and Classification

Astressin is synthesized from the natural peptide corticotropin-releasing hormone, which is produced by the hypothalamus. The compound belongs to a class of peptides known as corticotropin-releasing hormone antagonists. These antagonists are crucial in studies related to stress response, endocrine regulation, and neurobiology.

Synthesis Analysis

Astressin can be synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis begins with the attachment of a protected amino acid to a resin. Subsequent amino acids are added one at a time, with protective groups being removed at each step to allow for coupling.
  2. Lactamization: A notable feature in astressin synthesis involves on-resin lactamization, which helps in forming cyclic structures that can enhance biological activity.
  3. Purification: The crude peptides are typically purified using reverse-phase high-performance liquid chromatography, achieving purity levels greater than 95% as determined by quantitative analytical methods.

The synthesis process includes careful control of reaction conditions and the use of specific coupling reagents to ensure high yields and purity of the final product .

Molecular Structure Analysis

Astressin's molecular structure is characterized by its peptide backbone, which consists of a sequence of amino acids that confer its biological activity.

Structure and Data

  • Molecular Weight: Astressin has a molecular weight ranging approximately from 3800 to 4100 Da depending on modifications.
  • Amino Acid Composition: The structure includes various amino acids such as D-phenylalanine, N-leucine, and others that contribute to its receptor binding properties.
  • Cyclic Structure: The lactam bridge formed during synthesis contributes to its stability and efficacy as a receptor antagonist .
Chemical Reactions Analysis

Astressin undergoes several chemical reactions during its synthesis and when interacting with biological systems.

Reactions and Technical Details

  1. Coupling Reactions: Amino acids are coupled through peptide bonds facilitated by coupling agents like dicyclohexylcarbodiimide or PyBop.
  2. Deprotection Reactions: Protective groups are removed using reagents such as piperidine or thiophenol, allowing for functionalization at specific sites.
  3. Lactam Formation: The formation of lactams involves cyclization reactions that stabilize the peptide structure, enhancing its biological activity .
Mechanism of Action

Astressin exerts its effects primarily through antagonism at corticotropin-releasing hormone receptors.

Process and Data

  1. Receptor Binding: Astressin binds to corticotropin-releasing hormone receptors in the pituitary gland and other tissues, blocking the action of endogenous corticotropin-releasing hormone.
  2. Inhibition of Hormonal Release: By preventing corticotropin-releasing hormone from activating its receptors, astressin effectively inhibits the release of adrenocorticotropic hormone and cortisol from the adrenal glands.
  3. Duration of Action: Studies indicate that astressin has a prolonged effect, with significant inhibition lasting over 24 hours after administration .
Physical and Chemical Properties Analysis

Astressin possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical and Chemical Properties

  • Solubility: Astressin is generally soluble in aqueous solutions, which is beneficial for its administration in biological studies.
  • Stability: The cyclic structure provided by lactamization enhances its stability against enzymatic degradation compared to linear peptides.
  • Biological Activity: Its potency varies depending on the route of administration; it is significantly more effective when administered intracisternally compared to intravenous routes .
Applications

Astressin has several applications in scientific research, particularly in understanding stress physiology and neuroendocrine interactions.

Scientific Uses

  1. Stress Research: Astressin is used to study the role of corticotropin-releasing hormone in stress responses and related disorders.
  2. Endocrine Studies: It helps elucidate mechanisms underlying hormonal regulation, particularly concerning reproductive functions affected by stress hormones.
  3. Therapeutic Potential: Research into astressin's effects on stress-related conditions may lead to new treatments for anxiety disorders, depression, and reproductive health issues .

Properties

Product Name

Astressin

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C161H269N49O42

Molecular Weight

3563.2 g/mol

InChI

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1

InChI Key

HPYIIXJJVYSMCV-MGDXKYBTSA-N

SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N

Synonyms

astressin
cyclo(30-33)(Phe(12),Nle(21,38),Glu(30),Lys(33))r-hCRF(12-41)

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.